molecular formula C19H18F3N3O4S B11010542 Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11010542
M. Wt: 441.4 g/mol
InChI Key: HIANTYCTYQKSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include trifluorophenyl derivatives, thiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluorophenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-oxo-1-phenylpyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
  • Methyl 2-({[5-oxo-1-(4-fluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the presence of the trifluorophenyl group, which can impart distinct chemical and biological properties. This trifluorophenyl group may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to similar compounds without the trifluorophenyl substitution.

Properties

Molecular Formula

C19H18F3N3O4S

Molecular Weight

441.4 g/mol

IUPAC Name

methyl 2-[[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18F3N3O4S/c1-8(2)16-15(18(28)29-3)23-19(30-16)24-17(27)9-4-13(26)25(7-9)10-5-11(20)14(22)12(21)6-10/h5-6,8-9H,4,7H2,1-3H3,(H,23,24,27)

InChI Key

HIANTYCTYQKSNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C(=C3)F)F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.